molecular formula C13H17Cl2N B14186915 2,4-Dichloro-N-(2-methylhex-5-en-3-yl)aniline CAS No. 905909-00-4

2,4-Dichloro-N-(2-methylhex-5-en-3-yl)aniline

Cat. No.: B14186915
CAS No.: 905909-00-4
M. Wt: 258.18 g/mol
InChI Key: IZQRKHLCPCVUSP-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(2-methylhex-5-en-3-yl)aniline is an organic compound with the molecular formula C13H15Cl2N. This compound is characterized by the presence of two chlorine atoms on the benzene ring and a substituted aniline group. It is used in various chemical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-N-(2-methylhex-5-en-3-yl)aniline typically involves the reaction of 2,4-dichloroaniline with 2-methylhex-5-en-3-yl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-(2-methylhex-5-en-3-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted anilines with various functional groups.

Scientific Research Applications

2,4-Dichloro-N-(2-methylhex-5-en-3-yl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-N-(2-methylhex-5-en-3-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroaniline: Similar structure but lacks the substituted aniline group.

    2,4-Dichloro-N-(2-methylhex-5-en-3-yl)benzamide: Similar structure with a benzamide group instead of an aniline group.

    2,4-Dichloro-N-(2-methylhex-5-en-3-yl)phenol: Similar structure with a phenol group instead of an aniline group.

Uniqueness

2,4-Dichloro-N-(2-methylhex-5-en-3-yl)aniline is unique due to its specific substitution pattern and the presence of both chlorine atoms and a substituted aniline group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

905909-00-4

Molecular Formula

C13H17Cl2N

Molecular Weight

258.18 g/mol

IUPAC Name

2,4-dichloro-N-(2-methylhex-5-en-3-yl)aniline

InChI

InChI=1S/C13H17Cl2N/c1-4-5-12(9(2)3)16-13-7-6-10(14)8-11(13)15/h4,6-9,12,16H,1,5H2,2-3H3

InChI Key

IZQRKHLCPCVUSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC=C)NC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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